Cobalt(II) acetate

Overview

Description

Cobalt(II) acetate is a chemical compound that is the cobalt salt of acetic acid. It is commonly found as the tetrahydrate form, which appears as intense red crystals. This compound is widely used in various industrial and scientific applications, particularly as a catalyst in chemical reactions .

Mechanism of Action

Target of Action

Cobalt acetate, also known as Cobalt(II) acetate, is a cobalt salt of acetic acid . It is primarily used as a catalyst in various chemical reactions . The primary targets of cobalt acetate are the reactants in these chemical reactions, where it facilitates the transformation of reactants into products .

Mode of Action

Cobalt acetate interacts with its targets by accelerating the rate of chemical reactions. It does this by lowering the activation energy required for the reaction to proceed, thereby increasing the reaction rate . The exact mode of action can vary depending on the specific reaction and the reactants involved.

Biochemical Pathways

Cobalt acetate is involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . This pathway is crucial for various biochemical processes, including the synthesis of fatty acids and polyketides .

Pharmacokinetics

It is known that cobalt salts are generally soluble in water , which suggests that cobalt acetate could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of cobalt acetate.

Result of Action

The primary result of cobalt acetate’s action is the acceleration of chemical reactions. In the context of its use as a catalyst, this can lead to the efficient production of desired products . For example, cobalt acetate is a precursor to various oil drying agents, catalysts that allow paints and varnishes to harden .

Biochemical Analysis

Biochemical Properties

Cobalt acetate is involved in several biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes that require cobalt as a cofactor. For instance, cobalt acetate can interact with nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to amides. This interaction is crucial for the enzyme’s catalytic activity. Additionally, cobalt acetate can influence the activity of methionine aminopeptidase, an enzyme involved in protein processing. The nature of these interactions often involves the coordination of cobalt ions with specific amino acid residues in the enzyme’s active site, facilitating catalytic processes .

Cellular Effects

Cobalt acetate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt acetate has been shown to induce hypoxia-like responses in cells by stabilizing hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in oxygen homeostasis. This stabilization occurs because cobalt acetate can mimic hypoxic conditions, leading to increased HIF activity and subsequent changes in gene expression. Additionally, cobalt acetate can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of cobalt acetate involves its ability to bind to biomolecules and modulate their activity. At the molecular level, cobalt acetate can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, cobalt acetate can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by serving as a necessary cofactor for their catalytic function. Furthermore, cobalt acetate can influence gene expression by stabilizing transcription factors like HIF, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt acetate can change over time due to its stability, degradation, and long-term impact on cellular function. Cobalt acetate is relatively stable under standard laboratory conditions, but its effects on cells can vary depending on the duration of exposure. Long-term exposure to cobalt acetate can lead to sustained changes in gene expression and cellular metabolism, as well as potential cytotoxic effects. Studies have shown that prolonged exposure to cobalt acetate can result in oxidative stress and DNA damage, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of cobalt acetate in animal models vary with different dosages. At low doses, cobalt acetate can have beneficial effects, such as enhancing erythropoiesis by stimulating the production of erythropoietin. At high doses, cobalt acetate can be toxic and cause adverse effects, including reduced feed intake, weight loss, and organ damage. Chronic exposure to high doses of cobalt acetate can lead to symptoms of cobalt toxicity, such as anemia, hyperchromia, and liver damage. These dosage-dependent effects underscore the importance of careful dosage management in experimental and therapeutic contexts .

Metabolic Pathways

Cobalt acetate is involved in several metabolic pathways, particularly those related to its role as a cofactor for enzymes. One of the key pathways is the tricarboxylic acid (TCA) cycle, where cobalt acetate can influence the activity of enzymes like succinate dehydrogenase. Additionally, cobalt acetate can affect the metabolism of amino acids and lipids by modulating the activity of enzymes involved in these pathways. The presence of cobalt acetate can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, cobalt acetate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. For example, cobalt ions can be transported into cells via divalent metal transporter 1 (DMT1), a protein that mediates the uptake of divalent metal ions. Once inside the cell, cobalt acetate can bind to intracellular proteins and be distributed to different cellular compartments. This distribution is crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of cobalt acetate is essential for its activity and function. Cobalt acetate can be localized to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy production. Additionally, cobalt acetate can be targeted to the nucleus, where it can affect gene expression by interacting with transcription factors like HIF. The localization of cobalt acetate is often mediated by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) acetate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The reaction typically involves dissolving cobalt oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form . The reaction can be represented as: [ \text{CoO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2 \cdot 4 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced by reacting cobalt carbonate with acetic acid. The process involves reducing cobalt carbonate powder in a hydrogen atmosphere at high temperatures, followed by the addition of acetic acid and hydrogen peroxide. The reaction mixture is then filtered, and the cobalt acetate is crystallized .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to cobalt(III) acetate using oxidizing agents such as ozone.

Complex Formation: It forms complexes with various ligands, including Schiff bases and hemisalen-type ligands.

Common Reagents and Conditions

Oxidizing Agents: Ozone is commonly used to oxidize this compound to cobalt(III) acetate.

Ligands: Schiff bases and hemisalen-type ligands are used to form complexes with this compound.

Major Products

Cobalt(III) Acetate: Formed through oxidation reactions.

Cobalt Complexes: Various cobalt complexes are formed through reactions with ligands.

Scientific Research Applications

Cobalt(II) acetate has numerous applications in scientific research, including:

Catalysis: It is widely used as a catalyst in organic synthesis and polymerization reactions.

Nanomaterial Synthesis: It is used in the synthesis of cobalt nanoparticles and metal-organic frameworks.

Electroplating: This compound is used in electroplating processes to deposit cobalt onto surfaces.

Magnetic Materials: It is used in the synthesis of magnetic materials and cobalt oxides.

Comparison with Similar Compounds

Cobalt(II) acetate is similar to other transition metal acetates, such as nickel acetate and copper acetate. it has unique properties that make it particularly useful in certain applications:

Nickel Acetate: Similar in structure but used more commonly in electroplating and as a precursor for nickel catalysts.

Copper Acetate: Used in organic synthesis and as a fungicide, but less effective as a catalyst compared to this compound.

Similar Compounds

- Nickel Acetate

- Copper Acetate

- Iron(II) Acetate

This compound stands out due to its high catalytic activity and versatility in forming complexes with a wide range of ligands .

Properties

CAS No. |

5931-89-5 |

|---|---|

Molecular Formula |

C2H4CoO2 |

Molecular Weight |

118.99 g/mol |

IUPAC Name |

acetic acid;cobalt |

InChI |

InChI=1S/C2H4O2.Co/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

SVMCDCBHSKARBQ-UHFFFAOYSA-N |

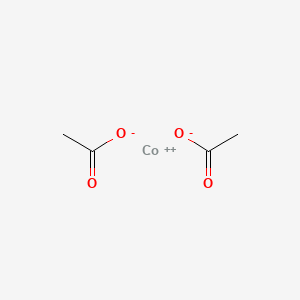

SMILES |

CC(=O)[O-].CC(=O)[O-].[Co+2] |

Canonical SMILES |

CC(=O)O.[Co] |

Color/Form |

Light pink crystals Pink crystals |

density |

Intense red monoclinic, prismatic crystals; density 1.705; on heating becomes anhydrous by 140 °C; soluble in water, alcohols, dilute acids, and pentyl acetate; pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/ |

melting_point |

298 °C (decomposes) |

physical_description |

Light-pink solid; [Merck Index] Pink crystals, soluble in water; [MSDSonline] |

solubility |

Readily soluble in water 2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C Soluble in alcohol and dilute acids |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

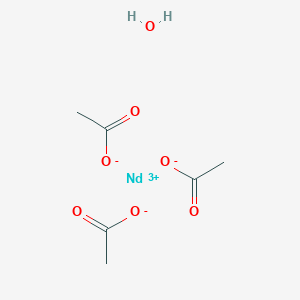

Q1: What is the molecular formula and weight of cobalt acetate?

A1: The molecular formula of cobalt acetate tetrahydrate is Co(CH3COO)2·4H2O, and its molecular weight is 249.08 g/mol.

Q2: Does cobalt acetate exhibit characteristic spectroscopic signatures?

A2: Yes, cobalt acetate displays specific bands in infrared (IR) spectroscopy. These bands provide information about the presence of acetate groups and water molecules within the compound. []

Q3: What are some prominent catalytic applications of cobalt acetate?

A3: Cobalt acetate is widely employed as a catalyst in various reactions, including:

- Oxidation Reactions: It acts as a catalyst in the oxidation of various organic compounds, such as p-xylene to terephthalic acid using ozone as an oxidant. [] It's also used in the oxidation of toluene to benzoic acid. []

- Polymerization Reactions: Cobalt acetate catalyzes the controlled/“living” radical polymerization of methyl methacrylate (MMA), leading to well-defined polymers. []

- Decomposition Reactions: It catalyzes the decomposition of t-butyl hydroperoxide in acetic acid. []

Q4: How does cobalt acetate promote the decomposition of hydrogen peroxide?

A4: Cobalt acetate acts as a catalyst in the decomposition of hydrogen peroxide. The rate of decomposition is influenced by the presence of other ligands, such as halides, which can affect the catalyst's activity. [, ]

Q5: Can cobalt acetate be used for the synthesis of nanoparticles?

A5: Yes, cobalt acetate serves as a precursor for the synthesis of cobalt oxide (Co3O4) nanoparticles. These nanoparticles have various applications, including gas sensing. [, ]

Q6: How does cobalt acetate contribute to the preparation of core-shell nanoparticles?

A6: Cobalt acetate can be used to synthesize Co/CoO core-shell nanoparticles via a solvothermal method. These nanoparticles exhibit interesting magnetic properties, including superparamagnetism and exchange bias effects, depending on their morphology and size. []

Q7: How do structural modifications of cobalt acetate influence its catalytic activity?

A7: The nature of ligands coordinated to cobalt in cobalt acetate complexes significantly impacts its catalytic activity. For instance, replacing acetate ligands with halides can reduce the catalytic activity in the decomposition of hydrogen peroxide. []

Q8: Are there specific formulation strategies to enhance cobalt acetate's stability?

A8: While specific formulation strategies for cobalt acetate are not extensively discussed in the provided research, general principles apply. Storing it in airtight containers away from moisture, heat, and light is crucial for preserving its stability.

Q9: What are the known safety concerns associated with cobalt acetate?

A9: Cobalt acetate, like many cobalt compounds, requires careful handling. It can be harmful if swallowed, inhaled, or absorbed through the skin. Always refer to the material safety data sheet (MSDS) before handling.

Q10: What analytical techniques are commonly used to characterize cobalt acetate and its derivatives?

A10: Several techniques are employed for the characterization of cobalt acetate and its derivatives, including:

- X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of cobalt acetate and its derivatives. [, ]

- Fourier Transform Infrared Spectroscopy (FTIR): Helps identify the functional groups present in cobalt acetate, such as acetate and hydroxyl groups, and to monitor changes during thermal decomposition. [, ]

- Thermogravimetric Analysis (TGA): Provides information about the thermal stability and decomposition pathways of cobalt acetate. [, ]

- Scanning Electron Microscopy (SEM): Used to visualize the morphology and size of cobalt acetate particles and nanoparticles. [, ]

- Transmission Electron Microscopy (TEM): Provides higher-resolution imaging of cobalt acetate nanoparticles, allowing for the observation of core-shell structures. []

- X-ray Photoelectron Spectroscopy (XPS): Used to determine the oxidation states of cobalt and other elements present in cobalt acetate derivatives. []

- Temperature-Programmed Reduction (TPR): Used to study the reducibility of cobalt species in cobalt acetate catalysts. []

Q11: Does cobalt acetate pose any environmental risks?

A11: While cobalt is an essential trace element, excessive amounts of cobalt compounds in the environment can be harmful. Proper waste disposal methods are essential to prevent ecological damage.

Q12: Are there alternatives to cobalt acetate in its various applications?

A12: Yes, depending on the specific application, alternative catalysts or precursors may be available. For instance:

- Manganese Acetate: Manganese acetate can be used in conjunction with cobalt acetate as a co-catalyst in the oxidation of toluene. []

- Other Cobalt Compounds: Depending on the specific requirements, other cobalt compounds such as cobalt nitrate can be used as precursors for the synthesis of cobalt oxide nanoparticles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.